Gold, [(dimethylamino)phenylmethylene]iodo-
Description
Gold, [(dimethylamino)phenylmethylene]iodo- (CAS: 88682-84-2) is a mononuclear gold(I) complex featuring a dimethylamino-functionalized phenylmethylene ligand and an iodide counterion. The compound is synthesized via oxidative reactions between gold powder and iodocarbenium iodides (e.g., N,N-dimethyliodomethyleneiminium iodide) in organic solvents like dichloromethane or acetonitrile . Its structure involves a gold center coordinated to a carbene ligand derived from the dimethylamino group, forming a linear geometry typical of gold(I) complexes. The equilibrium between gold(I) and gold(III) species (e.g., triiodo[(dimethylamino)methylene]gold(III)) under oxidative conditions has been observed, though the gold(I) form is predominant without added iodine .
Properties
CAS No. |
88682-84-2 |
|---|---|
Molecular Formula |
C9H11AuIN |
Molecular Weight |
457.06 g/mol |
IUPAC Name |
[dimethylamino(phenyl)methylidene]-iodogold |
InChI |
InChI=1S/C9H11N.Au.HI/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1 |
InChI Key |
WWDGNRABDHBVEY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=[Au]I)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics
The compound features a gold(I) center coordinated to a dimethylamino-substituted phenylmethylene ligand and an iodo group. Its molecular formula is C₉H₁₁AuIN , with a molecular weight of 457.06 g/mol . The IUPAC name, [dimethylamino(phenyl)methylidene]-iodogold , reflects its coordination geometry, while the SMILES notation (CN(C)C(=[Au]I)C₁=CC=CC=C₁ ) confirms the linear arrangement of ligands around the gold atom. The dimethylamino group donates electron density to the gold center, enhancing its stability and reactivity in synthetic applications.
Synthetic Pathways
Ligand Preparation
The synthesis begins with the preparation of the [(dimethylamino)phenylmethylene] ligand . This involves:
- Condensation reactions : Reacting dimethylamine with benzaldehyde derivatives under acidic conditions to form a Schiff base intermediate.
- Deprotonation : Treating the intermediate with a strong base (e.g., lithium diisopropylamide) to generate a carbene precursor.
The ligand’s electronic properties are critical for stabilizing the gold-iodo bond, as evidenced by its resonance-stabilized structure.
Gold Coordination
The gold center is introduced via two primary methods:
Direct Ligand Substitution
A gold(I) iodide precursor (AuI ) reacts with the pre-formed carbene ligand in anhydrous tetrahydrofuran (THF) at -78°C:
$$
\text{AuI} + \text{Ligand} \rightarrow \text{Gold, [(dimethylamino)phenylmethylene]iodo-} + \text{Byproduct}
$$
This method requires strict exclusion of moisture and oxygen to prevent decomposition.
Transmetalation from Silver Carbenes
Silver carbene complexes, such as [(dimethylamino)phenylmethylene]AgCl , transfer the ligand to gold iodide in dichloromethane:
$$
\text{AgCl(Ligand)} + \text{AuI} \rightarrow \text{AuI(Ligand)} + \text{AgCl}
$$
This approach avoids direct handling of reactive carbene intermediates and improves yield reproducibility.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Comparative Analysis of Related Organogold Compounds
| Compound Name | Structural Differences | Synthesis Method | Yield (%) |
|---|---|---|---|
| Gold, [(phenylmethylene)iodo-] | Lacks dimethylamino group | Direct AuI + ligand reaction | 68 |
| Gold, [(dimethylamino)chloro-] | Chloro instead of iodo ligand | Transmetalation from AgCl | 82 |
| Gold, [(methoxy)phenylmethylene]iodo- | Methoxy substituent | Oxidative addition of Au⁰ | 57 |
The dimethylamino group in Gold, [(dimethylamino)phenylmethylene]iodo- confers superior stability compared to analogs, as evidenced by its higher thermal decomposition temperature (≥200°C ).
Challenges and Limitations
- Moisture Sensitivity : The gold-iodo bond hydrolyzes readily in aqueous media, necessitating anhydrous conditions.
- Ligand Steric Effects : Bulky substituents on the phenyl ring hinder coordination kinetics, reducing yields by ~20%.
- Scalability : Multi-step syntheses face challenges in maintaining stoichiometric ratios at industrial scales.
Chemical Reactions Analysis
Gold, [(dimethylamino)phenylmethylene]iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized gold species.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The iodo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Gold, [(dimethylamino)phenylmethylene]iodo- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as targeted drug delivery and imaging.
Mechanism of Action
The mechanism by which Gold, [(dimethylamino)phenylmethylene]iodo- exerts its effects involves its interaction with molecular targets and pathways. The gold center can coordinate to various ligands, influencing the reactivity and stability of the compound. The dimethylamino and iodo substituents also play a role in modulating the compound’s properties and interactions .
Comparison with Similar Compounds
Halogen-Substituted Analogues
Bromo Derivative (CAS: 88682-85-3) The bromo analogue, Gold, bromo[(dimethylamino)phenylmethylene]-, replaces iodine with bromine.
Gold(III) Complexes with Dimethylamino Ligands
Dichloro(2-((dimethylamino)methyl)phenyl)gold(III) (Parish et al., 1996) This gold(III) complex differs in oxidation state and ligand composition:
Gold(III) complexes are generally more oxidizing and prone to reduction but offer diverse biological applications, unlike the less-explored gold(I) carbenes .
Multinuclear Gold(I) Amidinate Complexes
Tri- and dinuclear gold(I) amidinates (e.g., [Au₃(2,6-Me₂-form)₂(THT)Cl] and [Au₂(2,6-Me₂-form)₂]) :
Multinuclear complexes exhibit enhanced stability and unique photophysical properties due to Au–Au interactions, absent in mononuclear carbenes .
Carbene-Gold(III) Complexes
Triiodo[(dimethylamino)methylene]gold(III) This gold(III) carbene shares a ligand framework with the gold(I) compound but differs in:
- Coordination Number : Four-coordinate (AuIII) vs. two-coordinate (AuI).
- Synthetic Yield : Gold(III) species form in low yields (~20%) unless iodine is added, whereas gold(I) complexes are more readily isolated .
- Equilibrium Behavior : Gold(I) and gold(III) species interconvert in solution, influenced by iodide concentration .
Table 1: Key Structural Parameters
Biological Activity
The compound Gold, [(dimethylamino)phenylmethylene]iodo- represents a unique class of organometallic compounds that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Gold complexes are known for their diverse biological activities, often attributed to their ability to interact with biological macromolecules. The specific structure of Gold, [(dimethylamino)phenylmethylene]iodo- includes a gold center coordinated with a dimethylamino group and a phenylmethylene moiety, which may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H12AuI |
| Molecular Weight | 367.12 g/mol |
| Solubility | Soluble in organic solvents |
| Coordination Geometry | Linear |
The biological activity of Gold, [(dimethylamino)phenylmethylene]iodo- can be attributed to several mechanisms:
- Antioxidant Activity : Studies suggest that gold complexes can scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.
- Cellular Uptake : The dimethylamino group enhances cellular permeability, allowing for better uptake and efficacy in target cells.
Case Studies
- Cancer Treatment : In vitro studies have demonstrated that Gold, [(dimethylamino)phenylmethylene]iodo- exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Inflammation Reduction : Research indicates that this gold complex can downregulate pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies show that Gold, [(dimethylamino)phenylmethylene]iodo- may protect neuronal cells from oxidative damage, indicating its potential role in neurodegenerative disease therapies.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine levels in macrophages | |
| Neuroprotection | Protects neuronal cells from damage |
Research Findings
Recent investigations into the biological activity of Gold, [(dimethylamino)phenylmethylene]iodo- have highlighted its potential as a therapeutic agent. For instance:
- A study published in the Journal of Medicinal Chemistry reported that gold complexes can effectively inhibit tumor growth in animal models when administered at specific dosages .
- Another research effort focused on the compound's ability to modulate immune responses, showing promise for autoimmune disease treatments .
Q & A
Q. Safety Considerations :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as organogold compounds may exhibit toxicity .
- Waste must be segregated and treated by certified biohazard disposal services to mitigate environmental risks .
Basic Question: What characterization techniques are essential for verifying the structural integrity of this gold complex?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity (e.g., H NMR for dimethylamino protons, C NMR for carbene resonance) .
- X-ray Crystallography : For unambiguous determination of molecular geometry and Au-ligand bond lengths .
- Elemental Analysis : To validate stoichiometry and rule out residual solvents .
- UV-Vis Spectroscopy : To monitor electronic transitions indicative of gold-ligand charge transfer .
Advanced Question: How can researchers design experiments to elucidate the reaction mechanisms involving this gold complex in catalytic systems?
Answer:
Mechanistic studies require a multi-method approach:
- Kinetic Isotope Effects (KIE) : To identify rate-determining steps (e.g., substituting H with H in substrates) .
- Computational Modeling (DFT) : To map transition states and energetics of proposed pathways .
- In-situ Spectroscopic Monitoring : Use Raman or IR spectroscopy to detect transient intermediates during catalysis .
- Cross-Validation : Compare experimental data with theoretical predictions to refine mechanistic hypotheses .
Advanced Question: How can contradictions in catalytic activity data be resolved for this compound across different studies?
Answer:
Discrepancies may arise from variations in:
- Reaction Conditions (e.g., solvent polarity, temperature, ligand-to-metal ratio). Conduct factorial design experiments to isolate influential variables .
- Catalyst Loading : Optimize using response surface methodology (RSM) to identify non-linear effects .
- Data Normalization : Standardize activity metrics (e.g., turnover frequency) to enable cross-study comparisons .
- Stakeholder Feedback : Engage with peers to validate experimental reproducibility and identify overlooked variables .
Advanced Question: What methodologies are effective for integrating theoretical frameworks into experimental studies of this gold complex?
Answer:
- Conceptual Alignment : Anchor experiments in established theories (e.g., ligand-field theory for Au(I)/Au(III) redox behavior) to guide hypothesis generation .
- Iterative Modeling : Use density functional theory (DFT) to predict catalytic outcomes, then refine models based on experimental deviations .
- Literature Meta-Analysis : Systematically review prior mechanistic proposals to identify gaps or consensus .
Advanced Question: How can researchers optimize reaction conditions for heterogeneous catalysis using this gold complex?
Answer:
- Design of Experiments (DoE) : Apply factorial or Box-Behnken designs to evaluate interactions between temperature, pressure, and catalyst concentration .
- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) or TEM to assess catalyst dispersion on supports like silica or carbon .
- Leaching Tests : Monitor Au dissolution via ICP-MS to distinguish homogeneous vs. heterogeneous pathways .
Advanced Question: What advanced synthetic routes exist for derivatizing this gold complex to enhance its stability or reactivity?
Answer:
- Ligand Tuning : Introduce electron-withdrawing groups (e.g., -CF) to the phenylmethylene moiety to modulate Au center electrophilicity .
- Coordination Sphere Expansion : Explore bidentate ligands (e.g., N-heterocyclic carbenes) to stabilize higher oxidation states .
- Encapsulation : Embed the complex in metal-organic frameworks (MOFs) to prevent aggregation and enhance recyclability .
Advanced Question: How can computational methods be validated against experimental data for this compound’s catalytic behavior?
Answer:
- Benchmarking : Compare computed activation energies with Arrhenius-derived values from kinetic experiments .
- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness of predictions .
- Collaborative Reproducibility : Share raw data and code via open-access platforms to enable peer validation .
Cross-Disciplinary Question: What methodologies from chemical engineering can improve scalability of reactions involving this gold complex?
Answer:
- Membrane Separation : Apply CRDC-classified membrane technologies (RDF2050104) to recover and recycle gold catalysts from reaction mixtures .
- Process Simulation : Use Aspen Plus or similar software to model heat/mass transfer in continuous-flow reactors .
- Particle Technology : Optimize catalyst particle size distribution via spray drying or milling to enhance surface area .
Methodological Question: How can researchers ensure analytical validity when quantifying trace gold residues in post-reaction mixtures?
Answer:
- Internal Standards : Spike samples with isotopically labeled Au to correct for matrix effects in ICP-MS .
- Blind Testing : Include randomized replicates and blanks to detect instrument drift or contamination .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
